1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone

Catalog No.
S13013935
CAS No.
M.F
C23H19ClO2
M. Wt
362.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone

Product Name

1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone

IUPAC Name

2-[1-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione

Molecular Formula

C23H19ClO2

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C23H19ClO2/c1-16(17-12-14-20(24)15-13-17)21(22(25)18-8-4-2-5-9-18)23(26)19-10-6-3-7-11-19/h2-16,21H,1H3

InChI Key

KSAKQKGFISOUNK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is an organic compound characterized by its complex structure, which includes a phenyl group, a benzoyl group, and a chlorophenyl substituent. This compound belongs to the class of ketones and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The molecular formula for this compound is C19H16ClO2, and it features a carbonyl group (C=O) that plays a crucial role in its reactivity and interactions with biological systems.

The reactivity of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group.
  • Aldol Condensation: Under basic conditions, this compound may participate in aldol condensation reactions, leading to the formation of β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone in synthetic organic chemistry.

The synthesis of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can be achieved through several methods, including:

  • Condensation Reactions: A common method involves the condensation of appropriate benzoyl derivatives with substituted phenyl ketones under acidic or basic conditions.
  • Friedel-Crafts Acylation: This method utilizes acyl chlorides in the presence of a Lewis acid catalyst to introduce the benzoyl group onto an aromatic ring.
  • Multi-step Synthesis: A more complex approach may involve multiple reaction steps, including protection/deprotection strategies and functional group interconversions.

These synthesis routes allow for the customization of the compound's structure to enhance its properties.

1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone finds applications across various domains:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis or as a pharmacologically active agent.
  • Organic Synthesis: Serves as a building block for constructing more complex organic molecules.
  • Material Science: Investigated for its properties in polymer chemistry or as a precursor for advanced materials.

Studies examining the interactions of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone with biological targets are essential for understanding its potential therapeutic effects. Interaction studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Elucidating how the compound exerts its biological effects at the molecular level.

Such studies are crucial for determining the viability of this compound in medicinal chemistry.

Similar Compounds

Several compounds share structural similarities with 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone. These include:

Compound NameStructural Features
1-Benzoyl-3-(4-chlorophenyl)-1-butanoneSimilar ketone structure with varying substituents
2-BenzoylphenolContains a benzoyl group attached to a phenolic structure
4-ChlorobenzophenoneChlorine substitution on a phenone structure

Uniqueness

The uniqueness of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone lies in its specific combination of functional groups and substituents, which may confer distinct chemical reactivity and biological activity compared to these similar compounds. Its multi-functional nature allows it to participate in diverse

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Exact Mass

362.1073575 g/mol

Monoisotopic Mass

362.1073575 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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